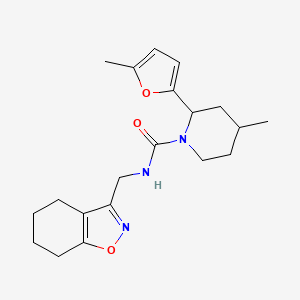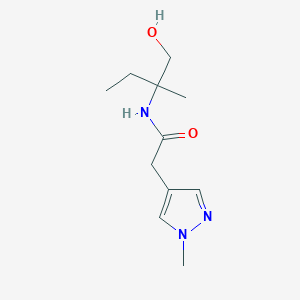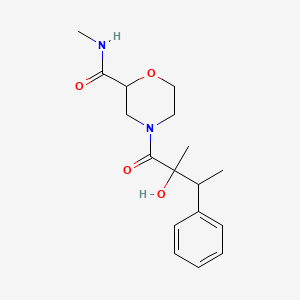![molecular formula C17H25NO B6967141 [1-(1,2,3,4-Tetrahydronaphthalen-2-ylmethyl)piperidin-3-yl]methanol](/img/structure/B6967141.png)
[1-(1,2,3,4-Tetrahydronaphthalen-2-ylmethyl)piperidin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(1,2,3,4-Tetrahydronaphthalen-2-ylmethyl)piperidin-3-yl]methanol: is a complex organic compound that features a piperidine ring attached to a tetrahydronaphthalene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1,2,3,4-Tetrahydronaphthalen-2-ylmethyl)piperidin-3-yl]methanol typically involves the following steps:
Formation of the Tetrahydronaphthalene Moiety: This can be achieved through the hydrogenation of naphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Attachment of the Piperidine Ring: The tetrahydronaphthalene derivative is then reacted with a piperidine derivative in the presence of a base such as sodium hydride (NaH) to form the desired compound.
Introduction of the Methanol Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Bases: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
[1-(1,2,3,4-Tetrahydronaphthalen-2-ylmethyl)piperidin-3-yl]methanol: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel polymers and materials with specific properties.
Biological Studies: It is used in the study of receptor-ligand interactions and as a probe in biochemical assays.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism by which [1-(1,2,3,4-Tetrahydronaphthalen-2-ylmethyl)piperidin-3-yl]methanol exerts its effects is primarily through its interaction with specific molecular targets. These targets may include:
Receptors: The compound can bind to certain receptors in the nervous system, modulating their activity and leading to therapeutic effects.
Enzymes: It may inhibit or activate specific enzymes, altering biochemical pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
[1-(1,2,3,4-Tetrahydronaphthalen-2-ylmethyl)piperidin-3-yl]methanol: can be compared with other similar compounds such as:
[1-(1,2,3,4-Tetrahydronaphthalen-2-yl)methanol]: Lacks the piperidine ring, which may result in different biological activity and chemical properties.
[1-(1,2,3,4-Tetrahydronaphthalen-2-ylmethyl)piperidine]: Lacks the methanol group, potentially affecting its solubility and reactivity.
The uniqueness of This compound lies in its combined structural features, which confer specific chemical and biological properties not found in its individual components.
Eigenschaften
IUPAC Name |
[1-(1,2,3,4-tetrahydronaphthalen-2-ylmethyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c19-13-15-4-3-9-18(12-15)11-14-7-8-16-5-1-2-6-17(16)10-14/h1-2,5-6,14-15,19H,3-4,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLGLHMWPYHMHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2CCC3=CC=CC=C3C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6967062.png)

![3-(3,5-Dimethylpyrazol-1-yl)-1-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]butan-1-one](/img/structure/B6967067.png)
![1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-N-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B6967068.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-methylsulfanylpropanamide](/img/structure/B6967108.png)
![2-(1-Methylpyrazol-4-yl)ethyl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6967115.png)
![4-N-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-N-methylmorpholine-2,4-dicarboxamide](/img/structure/B6967117.png)
![3-(2-chlorophenyl)-N-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6967121.png)
![1-N-[2-(4-tert-butylphenoxy)ethyl]-3-N-methylpiperidine-1,3-dicarboxamide](/img/structure/B6967123.png)
![1-(7-Fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea](/img/structure/B6967128.png)

![(3-Ethyl-5-methyl-1,2-oxazol-4-yl)-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B6967144.png)

